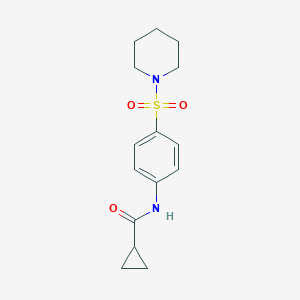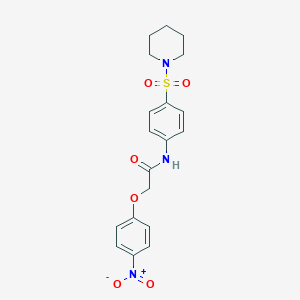![molecular formula C22H19BrN2O4S B466562 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide CAS No. 433691-07-7](/img/structure/B466562.png)
2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenoxy group would likely be quite bulky and could potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The bromine atom could potentially undergo substitution reactions, while the sulfonyl group could potentially act as a leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly quite volatile .Applications De Recherche Scientifique
Synthesis and Applications in Pharmacology
Leuckart Synthesis and Pharmacological Assessment : A study by Rani et al. (2016) explored the synthesis of novel acetamide derivatives, including compounds structurally related to your compound of interest, for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their research highlighted the importance of specific functional groups in enhancing the biological activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Applications : Fuloria et al. (2014) synthesized derivatives of 2-(4-bromo-3-methylphenoxy)acetamide, which is similar in structure to the compound . They evaluated these compounds for antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Fuloria, Fuloria, & Gupta, 2014).
Anti-inflammatory Drug Design and Molecular Docking Analysis : Al-Ostoot et al. (2020) conducted a study on an indole acetamide derivative, focusing on its synthesis and potential as an anti-inflammatory drug. Their research included molecular docking analysis to target specific domains in cyclooxygenase enzymes (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Anticancer Activity
Anticancer Activity of Acetamide Derivatives : A study by Karaburun et al. (2018) involved the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, which included compounds structurally similar to your compound of interest. They investigated these derivatives for their anticancer activity, providing insights into the potential therapeutic applications of such compounds in cancer treatment (Karaburun, Gundogdu-Karaburun, Yurttaş, Kayağil, & Demirayak, 2018).
Cytotoxic Agents and QSAR Study : Modi et al. (2011) synthesized novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity. Their study provides valuable data on the structure-activity relationships and the potential of these compounds as cytotoxic agents (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c23-17-5-9-19(10-6-17)29-15-22(26)24-18-7-11-20(12-8-18)30(27,28)25-14-13-16-3-1-2-4-21(16)25/h1-12H,13-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYYYFUUIPVJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)
![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466545.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466546.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide](/img/structure/B466547.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466552.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)
![2-(4-bromophenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466565.png)
![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)
![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)
